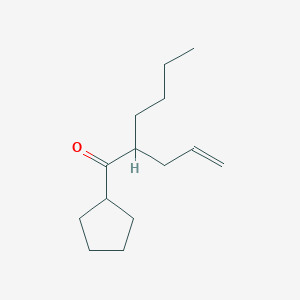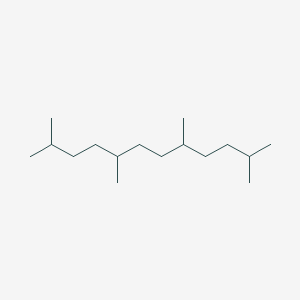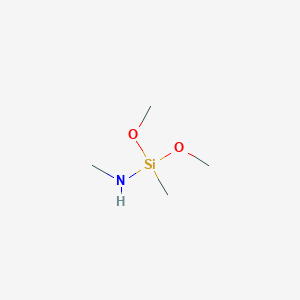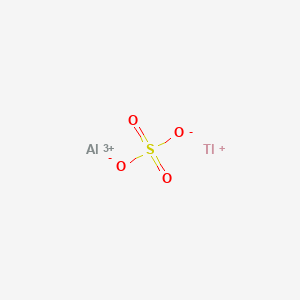
4-Acetamido-3-chlorobenzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamido-3-chlorobenzene-1-sulfonic acid is an organic compound with the molecular formula C8H8ClNO4S. It is a derivative of benzene, featuring an acetamido group, a chlorine atom, and a sulfonic acid group attached to the benzene ring. This compound is of interest due to its diverse applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-3-chlorobenzene-1-sulfonic acid typically involves the sulfonation of 4-acetamido-3-chlorobenzene. The process begins with the chlorination of acetanilide to introduce the chlorine atom at the meta position. This is followed by sulfonation using sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of catalysts and specific temperature and pressure conditions to optimize the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetamido-3-chlorobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonic acid group.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents can oxidize the acetamido group to form corresponding nitro compounds.
Reduction: Reducing agents can reduce the sulfonic acid group to a sulfonamide.
Substitution: Reagents like sodium hydroxide can facilitate the substitution of the chlorine atom.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as nitrobenzene, sulfonamide, and other functionalized aromatic compounds .
Wissenschaftliche Forschungsanwendungen
4-Acetamido-3-chlorobenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Wirkmechanismus
The mechanism by which 4-Acetamido-3-chlorobenzene-1-sulfonic acid exerts its effects involves the interaction of its functional groups with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds, while the acetamido group can participate in various biochemical interactions. These interactions can influence enzyme activity, protein folding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzenesulfonic acid: Similar structure but lacks the acetamido group.
4-Acetamidobenzenesulfonic acid: Similar structure but lacks the chlorine atom.
3-Chlorobenzenesulfonic acid: Similar structure but lacks the acetamido group and has the chlorine atom at a different position.
Uniqueness
4-Acetamido-3-chlorobenzene-1-sulfonic acid is unique due to the presence of both the acetamido and chlorine groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
55987-87-6 |
|---|---|
Molekularformel |
C8H8ClNO4S |
Molekulargewicht |
249.67 g/mol |
IUPAC-Name |
4-acetamido-3-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C8H8ClNO4S/c1-5(11)10-8-3-2-6(4-7(8)9)15(12,13)14/h2-4H,1H3,(H,10,11)(H,12,13,14) |
InChI-Schlüssel |
ZLWVSKCGLUUMII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine](/img/structure/B14647871.png)
![1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea](/img/structure/B14647877.png)
![1-Benzyl-4-[(4-methylphenyl)methyl]benzene](/img/structure/B14647883.png)






